N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-4-enamide group, which is an amide with a double bond at the fourth carbon position .
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that furan derivatives can influence a wide range of biological and pharmacological characteristics .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the reaction of furan derivatives with appropriate amide precursors. One common method is the condensation reaction between 2-furanmethanol and pent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the pent-4-enamide group can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.
N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide: Similar structure but with a shorter carbon chain in the amide group.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide is unique due to its specific combination of a furan ring and a pent-4-enamide group, which provides distinct chemical and biological properties . The presence of the double bond in the pent-4-enamide group allows for additional chemical modifications and reactions, enhancing its versatility in various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXLUPKSDROOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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